molecular formula C14H15ClO2 B14163504 2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one CAS No. 927180-11-8

2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one

Cat. No.: B14163504
CAS No.: 927180-11-8
M. Wt: 250.72 g/mol
InChI Key: OEQYUCNEPKRCAS-UHFFFAOYSA-N
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Description

2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of a chloro group at the 2-position and a methoxyphenylmethylidene group at the 6-position of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one typically involves the reaction of 2-chlorocyclohexanone with 4-methoxybenzaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, where the enolate ion of 2-chlorocyclohexanone reacts with the aldehyde group of 4-methoxybenzaldehyde to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexanones with various functional groups.

Scientific Research Applications

2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making the compound versatile for chemical modifications and applications.

Properties

CAS No.

927180-11-8

Molecular Formula

C14H15ClO2

Molecular Weight

250.72 g/mol

IUPAC Name

2-chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C14H15ClO2/c1-17-12-7-5-10(6-8-12)9-11-3-2-4-13(15)14(11)16/h5-9,13H,2-4H2,1H3

InChI Key

OEQYUCNEPKRCAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCC(C2=O)Cl

Origin of Product

United States

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